2,5-Bis(2-octyldecyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione
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Overview
Description
2,5-Bis(2-octyldecyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione is a complex organic compound belonging to the diketopyrrolopyrrole (DPP) family. DPP derivatives are known for their excellent thermal stability, high absorption coefficients, and strong electron-accepting properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2-octyldecyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione typically involves a multi-step process. One common method includes the Stille coupling reaction, where the DPP core is functionalized with trimethylstannylthiophene groups. The reaction conditions often require a palladium catalyst, such as Pd(PPh3)4, and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale Stille coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The process is optimized for scalability, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(2-octyldecyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the DPP core to its dihydro form.
Substitution: The trimethylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications .
Scientific Research Applications
2,5-Bis(2-octyldecyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing conjugated polymers with applications in organic electronics.
Biology: Investigated for its potential in bioimaging and as a fluorescent probe.
Medicine: Explored for drug delivery systems due to its stability and functionalizability.
Industry: Utilized in the production of organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) due to its excellent charge transport properties
Mechanism of Action
The compound exerts its effects primarily through its electron-accepting properties, which facilitate charge transfer processes. In organic electronics, it acts as an electron acceptor in donor-acceptor conjugated polymers, enhancing charge mobility and device performance. The molecular targets and pathways involved include interactions with electron-donating monomers and the formation of π-π stacking interactions, which improve charge transport .
Comparison with Similar Compounds
Similar Compounds
- 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-butyloctyl)pyrrolo[3,4-c]pyrrole-1,4-dione
- 2,5-bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione
- Poly(2,5-bis(2-octyldodecyl)-3,6-di(furan-2-yl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione-co-thieno[3,2-b]thiophene)
Uniqueness
Compared to similar compounds, 2,5-Bis(2-octyldecyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione offers unique advantages such as enhanced solubility due to the octyldecyl side chains and improved charge transport properties from the trimethylstannylthiophene groups. These features make it particularly suitable for high-performance organic electronic devices .
Properties
Molecular Formula |
C56H96N2O2S2Sn2 |
---|---|
Molecular Weight |
1130.9 g/mol |
IUPAC Name |
2,5-bis(2-octyldecyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C50H78N2O2S2.6CH3.2Sn/c1-5-9-13-17-21-25-31-41(32-26-22-18-14-10-6-2)39-51-47(43-35-29-37-55-43)45-46(49(51)53)48(44-36-30-38-56-44)52(50(45)54)40-42(33-27-23-19-15-11-7-3)34-28-24-20-16-12-8-4;;;;;;;;/h29-30,35-36,41-42H,5-28,31-34,39-40H2,1-4H3;6*1H3;; |
InChI Key |
GKOOETNIAVPLMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCC)C3=CC=C(S3)[Sn](C)(C)C)C1=O)C4=CC=C(S4)[Sn](C)(C)C |
Origin of Product |
United States |
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